molecular formula C25H17BrN2O7 B303251 5-bromo-2-[({2-[4-(ethoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}carbonyl)amino]benzoic acid

5-bromo-2-[({2-[4-(ethoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}carbonyl)amino]benzoic acid

Número de catálogo B303251
Peso molecular: 537.3 g/mol
Clave InChI: DHCNGWASTJOZGZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5-bromo-2-[({2-[4-(ethoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}carbonyl)amino]benzoic acid, also known as BIX-01294, is a small molecule inhibitor of histone methyltransferase G9a. It was first synthesized in 2007 by Kubicek et al. and has since been extensively studied for its potential therapeutic applications in cancer and other diseases.

Mecanismo De Acción

5-bromo-2-[({2-[4-(ethoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}carbonyl)amino]benzoic acid inhibits the activity of G9a by binding to its SET domain, which is responsible for its histone methyltransferase activity. This binding prevents G9a from methylating histone H3 at lysine 9, leading to changes in chromatin structure and gene expression. The inhibition of G9a by 5-bromo-2-[({2-[4-(ethoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}carbonyl)amino]benzoic acid has been shown to induce apoptosis in cancer cells and promote differentiation in stem cells.
Biochemical and Physiological Effects:
5-bromo-2-[({2-[4-(ethoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}carbonyl)amino]benzoic acid has been shown to have a wide range of biochemical and physiological effects, including changes in gene expression, chromatin structure, and cell differentiation. It has been shown to induce apoptosis in cancer cells and promote differentiation in stem cells. 5-bromo-2-[({2-[4-(ethoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}carbonyl)amino]benzoic acid has also been shown to have anti-inflammatory and neuroprotective effects, making it a potential therapeutic agent for neurodegenerative diseases.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

5-bromo-2-[({2-[4-(ethoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}carbonyl)amino]benzoic acid is a potent and selective inhibitor of G9a, making it a valuable tool for studying the role of G9a in various biological processes. Its small size and low molecular weight also make it a suitable candidate for in vivo studies. However, 5-bromo-2-[({2-[4-(ethoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}carbonyl)amino]benzoic acid has limited solubility in aqueous solutions, which can make it difficult to use in certain experiments. It also has a short half-life in vivo, which can limit its effectiveness as a therapeutic agent.

Direcciones Futuras

There are many potential future directions for the study of 5-bromo-2-[({2-[4-(ethoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}carbonyl)amino]benzoic acid. One area of research is the development of more potent and selective G9a inhibitors with improved pharmacokinetic properties. Another area of research is the identification of new targets for 5-bromo-2-[({2-[4-(ethoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}carbonyl)amino]benzoic acid, as it has been shown to have effects beyond the inhibition of G9a. Additionally, the use of 5-bromo-2-[({2-[4-(ethoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}carbonyl)amino]benzoic acid in combination with other therapies, such as chemotherapy or immunotherapy, is an area of active research. Overall, 5-bromo-2-[({2-[4-(ethoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}carbonyl)amino]benzoic acid has the potential to be a valuable tool for understanding the role of epigenetic modifications in various biological processes and for the development of novel therapeutics for cancer and other diseases.

Métodos De Síntesis

5-bromo-2-[({2-[4-(ethoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}carbonyl)amino]benzoic acid is synthesized through a multi-step process involving the condensation of 2-aminobenzoic acid with 4-(ethoxycarbonyl)phenylglycine followed by the reaction with phthalic anhydride to form the isoindole ring. The resulting compound is then reacted with 5-bromo-2-nitrobenzoic acid in the presence of palladium catalyst to form the final product. The synthesis method has been optimized to yield 5-bromo-2-[({2-[4-(ethoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}carbonyl)amino]benzoic acid with high purity and yield.

Aplicaciones Científicas De Investigación

5-bromo-2-[({2-[4-(ethoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}carbonyl)amino]benzoic acid has been extensively studied for its potential therapeutic applications in cancer and other diseases. It has been shown to inhibit the activity of G9a, a histone methyltransferase that is overexpressed in various types of cancer. G9a plays a critical role in maintaining the epigenetic landscape of cancer cells, and its inhibition by 5-bromo-2-[({2-[4-(ethoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}carbonyl)amino]benzoic acid leads to changes in gene expression and cell differentiation, ultimately resulting in cell death. 5-bromo-2-[({2-[4-(ethoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}carbonyl)amino]benzoic acid has also been shown to have anti-inflammatory and neuroprotective effects, making it a potential therapeutic agent for neurodegenerative diseases.

Propiedades

Nombre del producto

5-bromo-2-[({2-[4-(ethoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}carbonyl)amino]benzoic acid

Fórmula molecular

C25H17BrN2O7

Peso molecular

537.3 g/mol

Nombre IUPAC

5-bromo-2-[[2-(4-ethoxycarbonylphenyl)-1,3-dioxoisoindole-5-carbonyl]amino]benzoic acid

InChI

InChI=1S/C25H17BrN2O7/c1-2-35-25(34)13-3-7-16(8-4-13)28-22(30)17-9-5-14(11-18(17)23(28)31)21(29)27-20-10-6-15(26)12-19(20)24(32)33/h3-12H,2H2,1H3,(H,27,29)(H,32,33)

Clave InChI

DHCNGWASTJOZGZ-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4=C(C=C(C=C4)Br)C(=O)O

SMILES canónico

CCOC(=O)C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4=C(C=C(C=C4)Br)C(=O)O

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.